![molecular formula C14H13NO3 B2889760 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid CAS No. 667413-07-2](/img/structure/B2889760.png)
9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds such as 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid are known to have antimicrobial properties . They are likely to target bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV .
Mode of Action
The compound interacts with its targets by suppressing the enzymes responsible for DNA replication, transcription, repair, and recombination . This interaction inhibits the growth of bacteria, leading to their death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of the DNA helix, which is necessary for replication . This disruption of the DNA replication pathway leads to the death of the bacteria .
Pharmacokinetics
Similar compounds are known to be well absorbed and widely distributed in the body . The impact on bioavailability would depend on factors such as the route of administration, the presence of food in the stomach, and individual patient characteristics.
Result of Action
The result of the compound’s action is the death of the bacteria. By inhibiting key enzymes involved in DNA replication, the compound prevents the bacteria from growing and multiplying . This leads to a reduction in the number of bacteria, helping to clear the infection .
Preparation Methods
The synthesis of 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid involves several steps. One common method includes the reaction of anthranilic acid derivatives under specific conditions . Industrial production methods often involve organic synthesis reactions, which can be complex and require precise control of reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include p-toluenesulfonic acid and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in proteomics research to study protein structures and functions .
Comparison with Similar Compounds
Similar compounds to 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid include 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid and 8,9-difluoro-5-methyl-1-oxo-1,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxylic acid . These compounds share similar structures but differ in their specific functional groups, which can result in different chemical properties and biological activities .
Biological Activity
9-Methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid is a complex organic compound with significant potential in biological research. Its unique structure and functional groups make it a candidate for various biochemical applications, particularly in proteomics and medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula C14H13N3O3 and features a pyridoquinoline backbone. This structure contributes to its biological activity by allowing interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃N₃O₃ |
CAS Number | 667413-07-2 |
Molecular Weight | 257.27 g/mol |
Hazard Classification | Irritant |
The biological activity of this compound involves its interaction with specific enzymes and receptors. The compound's structure suggests potential interactions with nucleophilic sites on proteins, which could modulate various biochemical pathways. While the exact molecular targets remain under investigation, preliminary studies indicate that it may influence cellular functions related to enzyme activity and signal transduction.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. It has shown efficacy against several gram-positive bacteria, making it a candidate for further development as an antibacterial agent. For instance, its metabolites have been synthesized and tested for their antibacterial activity, demonstrating promising results against pathogens like Propionibacterium acnes .
Case Studies
- Antibacterial Efficacy : In a study on derivatives of related compounds, the metabolites of 9-fluoro analogs exhibited significant antibacterial activity compared to their parent compounds. This suggests that modifications to the core structure can enhance biological effects .
- Proteomics Applications : The compound is utilized in proteomics research as a biochemical tool for studying protein interactions and functions. Its ability to form stable complexes with proteins allows for detailed analysis of biochemical pathways .
Comparative Studies
Research comparing this compound with similar compounds indicates that its unique functional groups confer distinct reactivity profiles and biological activities. For example:
Compound Name | Antibacterial Activity |
---|---|
This compound | Moderate |
9-Fluoro analogs | High |
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions starting from anthranilic acid derivatives. These synthetic routes not only yield the target compound but also allow for further functionalization to enhance its biological properties.
Properties
IUPAC Name |
7-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-8-5-9-3-2-4-15-7-11(14(17)18)13(16)10(6-8)12(9)15/h5-7H,2-4H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPKFSCSMWRSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=O)C(=CN3CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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